molecular formula C7H18N2 B1599498 N-tert-Butyl-N'-methyl ethylenediamine CAS No. 89893-79-8

N-tert-Butyl-N'-methyl ethylenediamine

Cat. No. B1599498
CAS RN: 89893-79-8
M. Wt: 130.23 g/mol
InChI Key: GKHFZYFZIWRXEJ-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-methyl ethylenediamine, also known as N,N’-di-tert-butylethylenediamine , is a chemical compound with the molecular formula C₇H₁₈N₂ . It falls under the category of amines and is commonly used in proteomics research .


Molecular Structure Analysis

The molecular structure of N-tert-Butyl-N’-methyl ethylenediamine consists of two tert-butyl groups ((CH₃)₃CNHCH₂CH₂NHC(CH₃)₃ ) attached to the ethylenediamine core. The compound’s molecular weight is approximately 130.23 g/mol .


Physical And Chemical Properties Analysis

  • Refractive Index : Predicted value of n20D 1.43

Scientific Research Applications

Enhancing Chemical Reactions

Research by Stamos et al. (1997) demonstrates the role of tert-butylpyridine, a compound structurally similar to N-tert-Butyl-N'-methyl ethylenediamine, as a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions. This additive promotes homogeneous reactions, improves reproducibility, and prevents homo-coupling of vinyl iodides or triflates, suggesting that N-tert-Butyl-N'-methyl ethylenediamine could potentially serve a similar role in facilitating or optimizing specific chemical reactions (Stamos et al., 1997).

Luminescent Labels and Diagnostics

Li and Selvin (1997) explored the use of lanthanide chelates, including those involving ethylenediamine derivatives, for creating luminescent labels. These compounds, which can bind to terbium or europium, offer potential for nonisotopic labels and long-lifetime fluorophores in imaging and diagnostics. Their research suggests that ethylenediamine derivatives, including possibly N-tert-Butyl-N'-methyl ethylenediamine, could be valuable in developing new diagnostic tools and imaging technologies (Li & Selvin, 1997).

Material Science and Catalysis

In material science and catalysis, the work of Runte et al. (1996) on the synthesis of yttrium–salen complexes, utilizing ethylenediamine derivatives, highlights the potential of N-tert-Butyl-N'-methyl ethylenediamine in synthesizing novel materials and catalysts. These complexes have applications in polymerization and other catalytic processes, suggesting that similar derivatives could be used to develop new catalytic agents or materials with unique properties (Runte et al., 1996).

Environmental and Health Implications

Research into the environmental and health impacts of related compounds, such as the assessment of genotoxicity of methyl-tert-butyl ether and related substances by Chen et al. (2008), informs the safety and ecological considerations of using N-tert-Butyl-N'-methyl ethylenediamine and similar chemicals. Understanding these impacts is crucial for developing safer chemicals and mitigating potential environmental harm (Chen et al., 2008).

Future Directions

: Santa Cruz Biotechnology : NIST Chemistry WebBook

properties

IUPAC Name

N'-tert-butyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,3)9-6-5-8-4/h8-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHFZYFZIWRXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428258
Record name N-tert-Butyl-N'-methyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-N'-methyl ethylenediamine

CAS RN

89893-79-8
Record name N-tert-Butyl-N'-methyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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